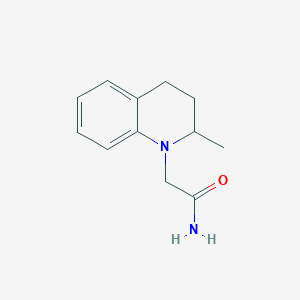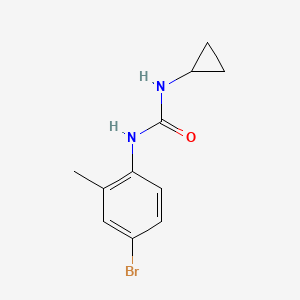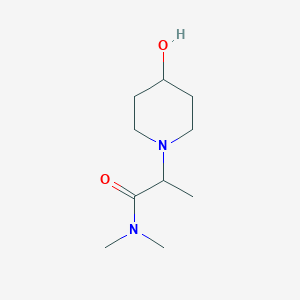![molecular formula C12H15N3O B7516271 N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a bicyclic compound that contains a pyrazole ring and can be synthesized using different methods. 2.1]hept-5-ene-2-carboxamide.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its binding to the benzodiazepine site of GABA(A) receptors. This binding enhances the affinity of GABA for the receptor, leading to an increase in the inhibitory effect of GABA on the central nervous system. This effect results in the reduction of anxiety, induction of sleep, and anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide are mainly related to its interaction with GABA(A) receptors. The compound has been shown to induce sedation, anxiolysis, and anticonvulsant activity. It has also been shown to enhance the effects of other GABAergic drugs such as barbiturates and benzodiazepines.
Advantages and Limitations for Lab Experiments
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has several advantages for lab experiments. It has high affinity and selectivity for GABA(A) receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. One of the most promising directions is the development of novel therapeutics for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. Another direction is the study of the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to explore the potential toxicity and side effects of the compound and its derivatives.
Conclusion:
In conclusion, N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a synthetic compound that has shown potential use in various scientific research applications, particularly as a ligand for GABA(A) receptors. The compound's mechanism of action involves its binding to the benzodiazepine site of GABA(A) receptors, leading to an increase in the inhibitory effect of GABA on the central nervous system. The compound has several advantages for lab experiments, including its high affinity and selectivity for GABA(A) receptors. However, further research is needed to explore the compound's potential toxicity and side effects and to develop novel therapeutics for the treatment of various neurological disorders.
Synthesis Methods
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized using different methods. One of the most common methods is the reaction between 1-methylpyrazole-3-carboxylic acid and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide as a white solid with a high yield.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has shown potential use in various scientific research applications. One of the most promising applications is its use as a ligand for GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation is a promising approach for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has shown high affinity and selectivity for GABA(A) receptors, making it a potential candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-5-4-11(14-15)13-12(16)10-7-8-2-3-9(10)6-8/h2-5,8-10H,6-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUGOFCJWNUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)




![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)
